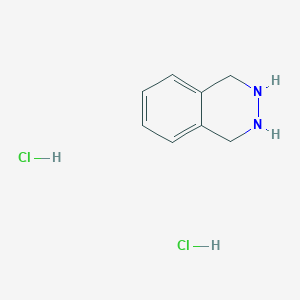

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

CAS No.: 86437-12-9

Cat. No.: VC2709035

Molecular Formula: C8H12Cl2N2

Molecular Weight: 207.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86437-12-9 |

|---|---|

| Molecular Formula | C8H12Cl2N2 |

| Molecular Weight | 207.1 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydrophthalazine;dihydrochloride |

| Standard InChI | InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H |

| Standard InChI Key | HIECCMDXTICMMP-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CNN1.Cl.Cl |

| Canonical SMILES | C1C2=CC=CC=C2CNN1.Cl.Cl |

Introduction

Chemical Structure and Properties

1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a derivative of the parent compound 1,2,3,4-tetrahydrophthalazine, containing two hydrochloride groups. While the related 1,2,3,4-Tetrahydrophthalazine hydrochloride has one hydrochloride group and a molecular formula of C8H11ClN2, the dihydrochloride variant contains an additional hydrochloride group, resulting in a molecular formula of C8H12Cl2N2. This structural difference significantly affects its physiochemical properties, including solubility, stability, and reactivity patterns. The compound features a bicyclic structure with a benzene ring fused to a partially reduced phthalazine moiety, containing two adjacent nitrogen atoms in the heterocyclic ring.

The basic structure consists of a benzenoid ring fused with a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions. The presence of two hydrochloride groups creates a salt form that enhances water solubility compared to the free base, making it more suitable for biological applications and aqueous reaction systems. The additional hydrochloride group in the dihydrochloride form alters the charge distribution and hydrogen bonding capabilities of the molecule.

Structural Characteristics

The structural features of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride include:

-

A fused bicyclic system with a benzene ring and a partially reduced phthalazine moiety

-

Two nitrogen atoms in adjacent positions within the heterocyclic ring

-

Two hydrochloride groups (compared to one in the monohydrochloride form)

-

Partially reduced structure (the 1,2,3,4-tetrahydro designation indicates reduction of double bonds in those positions)

These structural characteristics confer specific reactivity patterns and potential applications in synthetic chemistry and medicinal research.

Synthesis Methods

The synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride typically involves multiple steps, beginning with the preparation of the parent compound followed by acid treatment to form the dihydrochloride salt.

Common Synthetic Routes

The synthesis pathway generally follows these steps:

-

Formation of the parent compound: The reaction of phthalic anhydride with hydrazine hydrate forms 1,4-dioxo-1,2,3,4-tetrahydrophthalazine (phthalazine-1,4-dione).

-

Reduction step: The reduction of phthalazine-1,4-dione using appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) produces 1,2,3,4-tetrahydrophthalazine.

-

Salt formation: Treatment of 1,2,3,4-tetrahydrophthalazine with excess hydrochloric acid generates the dihydrochloride salt through protonation of both nitrogen atoms in the heterocyclic ring.

The reaction conditions require careful control of temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. Unlike the monohydrochloride form, which requires stoichiometric amounts of HCl, the dihydrochloride form requires excess acid to ensure complete protonation of both nitrogen atoms.

Alternative Synthetic Approaches

Alternative synthetic approaches to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride may include:

-

Direct reduction of phthalazine with appropriate reducing agents followed by treatment with excess HCl

-

Cyclization of appropriate o-substituted benzyl derivatives with hydrazine followed by reduction and salt formation

-

Ring-closing metathesis approaches to construct the heterocyclic ring system

These alternative routes may offer advantages in terms of yield, purity, or starting material availability depending on specific laboratory conditions and scale requirements.

Chemical Reactivity

1,2,3,4-Tetrahydrophthalazine Dihydrochloride exhibits diverse chemical reactivity patterns that make it valuable in synthetic organic chemistry.

Types of Reactions

The compound undergoes several types of chemical reactions:

-

Acid-Base Reactions: As a salt form, it can undergo acid-base reactions, reverting to the free base under basic conditions. The dihydrochloride form will require stronger basic conditions than the monohydrochloride form to fully deprotonate both nitrogens.

-

Oxidation Reactions: The compound can be oxidized to form various derivatives, including partially or fully oxidized analogs that restore aromaticity to the heterocyclic ring.

-

Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles when deprotonated, allowing for various substitution reactions with electrophiles.

-

Coordination Chemistry: The nitrogen atoms can serve as ligands for metal coordination, making the compound potentially useful in coordination chemistry and catalysis.

Reaction Mechanisms

The reaction mechanisms of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride are influenced by the protonation state of the nitrogen atoms. In the dihydrochloride form, both nitrogens are protonated, reducing their nucleophilicity until deprotonation occurs. This double protonation creates distinct reactivity compared to the monohydrochloride or free base forms, particularly in reactions where the nitrogen atoms serve as nucleophiles or basic sites.

The presence of two positive charges in the dihydrochloride form also influences electronic distribution throughout the molecule, affecting the reactivity of the aromatic ring and other functional groups. This altered electronic structure can lead to different regioselectivity and kinetics in various reactions compared to related compounds.

Biological Activity and Applications

1,2,3,4-Tetrahydrophthalazine Dihydrochloride and its derivatives exhibit various biological activities that make them interesting for pharmaceutical research.

Pharmacological Properties

While specific data on the dihydrochloride form is limited in the provided search results, related tetrahydrophthalazine compounds have shown several bioactivities:

-

Antioxidant Activity: Tetrahydrophthalazine compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity could make them useful in conditions associated with oxidative damage.

-

Dopaminergic Activity: Some tetrahydrophthalazine derivatives interact with dopamine receptors, potentially influencing neuropharmacological pathways related to mood and behavior.

-

Anti-inflammatory Effects: There is evidence that certain tetrahydrophthalazine compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The dihydrochloride salt form would likely affect the compound's pharmacokinetics, including absorption, distribution, and excretion profiles, compared to other forms of the compound.

Analytical Characterization

Proper characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure, with the dihydrochloride form showing characteristic shifts different from the monohydrochloride or free base forms, particularly for protons adjacent to the nitrogen atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and provide information about the N-H stretching vibrations influenced by salt formation.

-

Mass Spectrometry (MS): Mass spectrometric analysis can confirm the molecular weight and fragmentation pattern specific to the compound.

-

X-ray Crystallography: This technique provides definitive structural confirmation, including bond angles, lengths, and three-dimensional arrangement.

Chromatographic Analysis

Chromatographic techniques for analyzing 1,2,3,4-Tetrahydrophthalazine Dihydrochloride include:

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantitative analysis.

-

Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and purity assessment.

-

Gas Chromatography (GC): May require derivatization due to the compound's salt form.

These techniques, often coupled with mass spectrometry, provide powerful tools for the identification and characterization of the compound.

Chemical and Physical Data

The following table summarizes key chemical and physical properties of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride compared to the monohydrochloride form:

| Property | 1,2,3,4-Tetrahydrophthalazine Monohydrochloride | 1,2,3,4-Tetrahydrophthalazine Dihydrochloride |

|---|---|---|

| Molecular Formula | C8H11ClN2 | C8H12Cl2N2 |

| Molecular Weight | 170.64 g/mol | ~207.10 g/mol |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in water | Highly soluble in water |

| State | Salt form with one HCl | Salt form with two HCl |

| CAS Number | 60789-87-9 | Not specified in search results |

| IUPAC Name | 1,2,3,4-tetrahydrophthalazine;hydrochloride | 1,2,3,4-tetrahydrophthalazine;dihydrochloride |

This comparative data highlights the structural and property differences between the mono- and dihydrochloride forms, which impact their respective applications and handling requirements.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride and related compounds provides valuable insights for rational drug design and optimization.

Key Structural Features Affecting Activity

Several structural elements influence the biological activity of tetrahydrophthalazine compounds:

Comparative Analysis with Analogs

Comparing 1,2,3,4-Tetrahydrophthalazine Dihydrochloride with structurally related compounds provides insights into optimal structural features for specific activities:

-

Comparison with Phthalazine: The fully aromatic parent compound exhibits different biological properties due to its planar structure and electronic distribution.

-

Comparison with Other Reduced Forms: Partially reduced forms (e.g., 1,2-dihydro or 3,4-dihydro derivatives) show distinct activity profiles based on their specific reduction patterns.

-

Comparison with Related Heterocycles: Structural analogs with different heteroatom arrangements (e.g., quinoxalines, quinazolines) provide valuable comparative data for understanding the importance of the phthalazine scaffold.

This SAR knowledge guides the rational design of new derivatives with enhanced properties for specific applications.

Research Applications

1,2,3,4-Tetrahydrophthalazine Dihydrochloride has several applications in scientific research beyond its potential therapeutic uses.

Chemical Research

In chemical research, the compound serves various functions:

-

Synthetic Intermediate: It functions as a building block for more complex heterocyclic structures in medicinal chemistry and materials science.

-

Model Compound: The bicyclic nitrogen-containing structure provides a useful model for studying the reactivity and properties of similar heterocyclic systems.

-

Coordination Chemistry: The nitrogen atoms can act as ligands for metal coordination, making it useful in studying coordination complexes and potential catalytic applications.

Materials Science

The compound and its derivatives have potential applications in materials science:

-

Polymer Chemistry: The reactive nitrogen centers allow incorporation into polymer structures, potentially creating materials with specific properties such as controlled degradation or responsive behavior.

-

Sensor Development: The compound's ability to interact with specific analytes through its nitrogen centers makes it potentially useful in chemical sensor development.

-

Electronic Materials: Derivatives of the compound may exhibit electronic properties suitable for organic electronic applications.

These diverse research applications highlight the versatility of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride as a chemical tool beyond its pharmaceutical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume